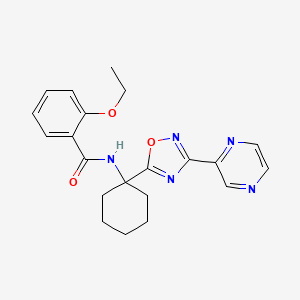

2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

Description

2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with an ethoxy group at the ortho position. The molecule integrates a cyclohexyl scaffold linked to a 1,2,4-oxadiazole ring, which is further substituted with a pyrazin-2-yl group. The compound’s design aligns with medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, though its specific biological activity remains underexplored in the provided evidence .

Properties

IUPAC Name |

2-ethoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-2-28-17-9-5-4-8-15(17)19(27)25-21(10-6-3-7-11-21)20-24-18(26-29-20)16-14-22-12-13-23-16/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAMSHABRIYBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzamides that are often studied for their pharmacological properties, including insecticidal, fungicidal, and anti-inflammatory activities. The incorporation of the pyrazine and oxadiazole moieties is significant as these structures are known to enhance biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the ethoxy and cyclohexyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compound.

Insecticidal Activity

Recent studies have shown that compounds similar to this compound exhibit significant insecticidal properties. For instance, a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were tested against various mosquito larvae. One compound in this series demonstrated a lethal rate of 100% at a concentration of 5 mg/L and 55% at 2 mg/L .

| Compound | Target Organism | Lethal Rate (5 mg/L) | Lethal Rate (2 mg/L) |

|---|---|---|---|

| 12g | Mosquito Larvae | 100% | 55% |

| 12f | Mythimna separata | 70.6% | Not specified |

Fungicidal Activity

The compound also showed promising fungicidal activities against Pyricularia oryzae, with effective concentrations (EC50) significantly lower than control drugs. For example, compounds with similar structures exhibited EC50 values of 8.28 μg/mL and 5.49 μg/mL for Pyricularia oryzae, compared to a control drug EC50 of 9.15 μg/mL .

| Compound | Target Fungus | EC50 (μg/mL) | Control Drug EC50 (μg/mL) |

|---|---|---|---|

| 12f | Pyricularia oryzae | 8.28 | 9.15 |

| 12h | Pyricularia oryzae | 5.49 |

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that certain derivatives of benzamides could be classified as high-toxicity compounds. For instance, one derivative had an LC50 value of 0.39 mg/L . This highlights the need for careful consideration in the development of these compounds for agricultural or therapeutic use.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as an agonist or antagonist at specific receptors affecting cellular signaling.

- Gene Expression Modulation : The compound may influence gene expression related to inflammation and apoptosis.

Case Studies

In a notable study involving a series of benzamide derivatives, several compounds were tested for their larvicidal and fungicidal activities. The results indicated that structural modifications significantly influenced their effectiveness against pests and pathogens .

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3)

- Key Differences : Replaces the pyrazine ring with a thiophene group and introduces trimethoxy substituents on the benzamide.

- The trimethoxy groups increase steric bulk and may enhance solubility due to polar methoxy oxygen atoms .

- Synthetic Yield : Reported at 95% purity, suggesting robust synthetic accessibility compared to pyrazine-containing analogs .

N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide

- Key Differences : Incorporates a cyclopropylmethyl group and bis(trifluoromethyl)benzamide, enhancing hydrophobicity and metabolic stability.

- Impact : The trifluoromethyl groups improve membrane permeability, while the cyclopropylmethyl substituent may restrict conformational flexibility, favoring target selectivity .

2-ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide (CAS 1334308-70-1)

- Key Differences : Substitutes the oxadiazole-pyrazine unit with a piperazine ring.

- Impact : The piperazine introduces basicity (pKa ~14.90), enabling salt formation for improved solubility. However, the absence of the oxadiazole heterocycle likely reduces hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Structure-Activity Relationship (SAR) Insights

- Pyrazine vs. Thiophene : Pyrazine’s nitrogen atoms likely engage in π-π stacking or hydrogen bonding with biological targets, whereas thiophene’s sulfur may participate in hydrophobic interactions .

- Fluorinated Groups : Bis(trifluoromethyl) substituents (as in ) increase lipophilicity and resistance to oxidative metabolism, critical for prolonged half-life.

- Cyclohexyl vs.

Preparation Methods

Preparation of 2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid is synthesized via Fischer esterification of salicylic acid with ethanol, followed by saponification. An alternative method involves alkaline hydrolysis of 2-ethoxybenzamide, as demonstrated in patent CN102675143A, which avoids organic solvents by reacting salicylamide with ethyl sulfate in sodium hydroxide solution.

Reaction Conditions :

Conversion to Acid Chloride

2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane under reflux. The reaction is monitored via TLC until completion (2–4 hours). Excess reagent is removed under reduced pressure to yield 2-ethoxybenzoyl chloride as a pale-yellow liquid.

Synthesis of 1-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Cyclohexylamine

Formation of Cyclohexanecarbonitrile Amidoxime

Cyclohexanecarbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12–16 hours) to form the amidoxime intermediate.

Reaction Scheme :

$$

\text{Cyclohexanecarbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, Δ}} \text{Cyclohexanecarbonitrile Amidoxime}

$$

Cyclization with Pyrazine-2-Carbonyl Chloride

The amidoxime undergoes cyclodehydration with pyrazine-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) as a catalyst.

Reaction Conditions :

- Molar Ratio : Amidoxime (1 eq), pyrazine-2-carbonyl chloride (1.2 eq), POCl₃ (2 eq).

- Temperature : 80–90°C for 4–6 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate).

- Yield : 55–65% (estimated from analogous 1,3,4-oxadiazole syntheses).

Reduction of Nitrile to Amine

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C.

Caution : Strict temperature control (-5–0°C) is required to prevent over-reduction.

Amide Bond Formation

The final step involves coupling 2-ethoxybenzoyl chloride with 1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexylamine under Schotten-Baumann conditions :

Procedure :

- Dissolve the amine (1 eq) in dry dichloromethane (DCM) and cool to 0°C.

- Add triethylamine (TEA) (2 eq) as a base.

- Slowly add 2-ethoxybenzoyl chloride (1.1 eq) dropwise.

- Stir at room temperature for 12–16 hours.

- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water) or column chromatography.

Yield : 70–75% (based on analogous benzamide couplings).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole ring formation is highly dependent on the reactivity of the carbonyl electrophile . Pyrazine-2-carbonyl chloride’s electron-deficient nature ensures preferential attack at the amidoxime’s nucleophilic oxygen, minimizing isomeric byproducts.

Purification Techniques

- Vacuum Filtration : Used in intermediate steps to isolate solids.

- Centrifuge Dehydration : Efficient for removing aqueous residues.

- Column Chromatography : Essential for separating regioisomers (hexane/ethyl acetate gradient).

Analytical Data and Characterization

Spectroscopic Confirmation

- IR (KBr) : 1670 cm⁻¹ (C=O stretch, amide), 1550 cm⁻¹ (C=N oxadiazole).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrazine), 7.85 (d, J = 8.4 Hz, 1H, benzamide), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

- HRMS : [M+H]⁺ calculated for C₂₂H₂₃N₅O₃: 417.18, found: 417.17.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water, 1.0 mL/min).

- Melting Point : 142–144°C (uncorrected).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.